molecular formula C8H7FO2 B1295921 4-Fluoro-3-methylbenzoic acid CAS No. 403-15-6

4-Fluoro-3-methylbenzoic acid

Cat. No.: B1295921
CAS No.: 403-15-6
M. Wt: 154.14 g/mol
InChI Key: VOCCEVKUXUIHOI-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental and Biological Studies

  • Anaerobic Degradation Pathways : The transformation of m-cresol to methane in a methanogenic consortium was studied using fluorinated analogues like 6-fluoro-3-methylphenol. This study revealed a novel demethylation reaction in the degradation pathway of m-cresol, demonstrating the utility of fluorinated compounds in understanding complex biological processes (Londry & Fedorak, 1993).

  • Biodegradation by Sphingomonas sp. : A study on the biodegradation of fluorobenzoates, including 3-fluorobenzoate, by Sphingomonas sp. HB-1, showed the organism's ability to use these compounds as carbon and energy sources. This research contributes to our understanding of microbial pathways for decomposing environmental pollutants (Boersma et al., 2004).

2. Medicinal Chemistry

  • Antituberculosis Activity : A study on hydrazones derived from 4-fluorobenzoic acid hydrazide showed significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of fluorinated benzoic acids in developing new antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).

3. Chemical Synthesis

  • Solid-Phase Synthesis : The use of 4-fluoro-3-nitrobenzoic acid in the solid-phase synthesis of 2-aminomethylbenzimidazoles was demonstrated, showcasing the versatility of fluorinated benzoic acids in synthesizing various chemical compounds (Kilburn et al., 2000).

  • Insecticidal Activity : Research on 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, derived from 4-fluoro-3-phenoxybenzoic acid, indicated low insecticidal activity, suggesting potential applications in pest control (Mohan et al., 2004).

Safety and Hazards

4-Fluoro-3-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended . It should be stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCEVKUXUIHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287615
Record name 4-Fluoro-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-15-6
Record name 4-Fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 403-15-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51778
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-methylphenylmagnesium bromide in THF (1.0 M, 250 mL, 250 mmol) was added in a stream over 5 min to a mixture of Dry Ice (10 g) in dry THF (250 mL), and the reaction was allowed to warm to RT and concentrated. The residue was partitioned between water (500 mL) and ether (250 mL), and the layers were separated. The aqueous layer was washed with ether (2×250 mL) and acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was cooled in an ice bath and filtered. The solid was washed with water and dried to afford the title compound (25.92 g, 67%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.90-8.02 (m, 2H), 7.09 (t, J=8.9 Hz, 1H), 2.34 (d, J=1.7 Hz, 3H); IR (chloroform) 3400-2300 (broad), 1694 cm-1 ; MS(ES) m/e 155 [M+H+ ; m/e 153 [M-H]-.
Name
4-fluoro-3-methylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method to synthesize 4-fluoro-3-methylbenzoic acid, and what factors influence its production?

A1: A highly efficient method for synthesizing this compound involves selective oxidation of 4-fluoro-m-xylene using diluted nitric acid in an autoclave []. This method offers advantages over other synthetic routes due to its high yield and selectivity. Several factors influence the reaction outcome:

    Q2: How does the structure of this compound relate to its application in developing PET radiotracers?

    A2: this compound serves as a valuable building block in synthesizing fluorine-18 labeled PET radiotracers, particularly for imaging serotonin 5-HT1A receptors []. Researchers replaced the cyclohexanecarboxylic acid moiety in the antagonist WAY 100635 with this compound (among other fluorinated acids) to create [18F]MeFBWAY [].

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